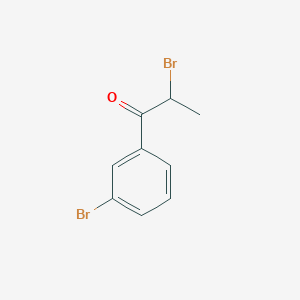

2-Bromo-1-(3-bromophenyl)propan-1-one

Description

Contextual Significance in Academic Organic Synthesis

In the broader context of academic organic synthesis, α-haloketones, such as 2-Bromo-1-(3-bromophenyl)propan-1-one, are recognized as highly valuable precursors. mdpi.com Their significance lies in their ability to participate in a wide array of chemical transformations, making them indispensable tools for synthetic chemists. The presence of a halogen atom alpha to a carbonyl group activates the carbon for nucleophilic substitution, a fundamental reaction in organic chemistry.

These compounds are particularly crucial in the synthesis of heterocyclic compounds containing nitrogen, sulfur, and oxygen. nih.gov The reactivity of the α-bromo ketone allows for the construction of various ring systems, which form the core of many biologically active molecules and pharmaceutical drugs. mdpi.com The general synthetic routes to α-bromoketones often involve the direct bromination of the corresponding ketone using a bromine source under acidic or basic conditions to facilitate the formation of an enol or enolate intermediate. mdpi.com

Role as a Versatile Synthetic Intermediate

The versatility of this compound as a synthetic intermediate is one of its most defining characteristics. It serves as a key building block in the synthesis of more complex molecules, including pharmacologically significant compounds. Notably, it can be utilized in the commercial production of bupropion, an antidepressant. manasalifesciences.compharmaffiliates.com

The dual reactivity of the molecule contributes to its versatility. The α-bromo group is a good leaving group, making the adjacent carbon atom susceptible to attack by a variety of nucleophiles. This allows for the introduction of different functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the ketone's carbonyl group can undergo reactions such as reduction to an alcohol or reaction with organometallic reagents. This multifunctionality enables its use in multi-step synthetic sequences to generate diverse molecular scaffolds.

Research has demonstrated that α-haloketones are key precursors for a number of important pharmaceutical compounds. mdpi.com They are also instrumental in the synthesis of various organometallic species. mdpi.com The reactions of α-haloketones with N-heterocyclic compounds often lead to quaternization, a key step in the synthesis of fused pyrrole (B145914) derivatives. nih.gov

Structural Classification within Brominated Ketones

Structurally, this compound is classified as an α-bromoketone. This classification is based on the position of the bromine atom relative to the carbonyl group of the ketone. The carbon atom adjacent to the carbonyl group is known as the α-carbon, and because the bromine atom is attached to this carbon, the compound is designated as an α-bromoketone.

This compound is also an aromatic ketone, as the carbonyl group is directly attached to a benzene (B151609) ring. The presence of a bromine atom on the phenyl ring at the meta-position (position 3) further functionalizes the aromatic portion of the molecule. The general class of brominated ketones is characterized by the presence of at least one bromine atom and a ketone functional group. nih.gov The specific reactivity of these compounds is largely dictated by the position of the bromine atom.

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1-(3-bromophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSYJFIEQBRDBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502920 | |

| Record name | 2-Bromo-1-(3-bromophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76650-08-3 | |

| Record name | 2-Bromo-1-(3-bromophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76650-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(3-bromophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 1 3 Bromophenyl Propan 1 One and Analogues

Direct α-Bromination Strategies for Aryl Ketones

Direct α-bromination of aryl ketones is the most straightforward approach to synthesize α-bromo aryl ketones. This typically involves the reaction of an enol or enolate intermediate with an electrophilic bromine source. The regioselectivity and efficiency of this reaction are influenced by the choice of brominating agent, catalyst, and reaction conditions.

Bromination with Molecular Bromine in Acidic Media

The use of molecular bromine (Br₂) in an acidic medium, such as acetic acid, is a traditional and effective method for the α-bromination of enolizable ketones. The acid catalyzes the formation of the enol tautomer, which then acts as a nucleophile, attacking the electrophilic bromine.

In a procedure analogous to the synthesis of related α-bromopropiophenones, 3'-bromopropiophenone (B130256) can be treated with molecular bromine in an acidic solvent like glacial acetic acid. The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by the electrophilic attack of bromine. A patent for a similar compound, m-chloro-α-bromopropiophenone, describes the dropwise addition of bromine to m-chloropropiophenone at elevated temperatures (60-75°C), resulting in the formation of the corresponding α-bromo derivative. google.com

| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| m-chloropropiophenone | Bromine | None | 60 ± 5 | 5.5 | m-chloro-α-bromopropiophenone | Not specified |

| m-chloropropiophenone | Bromine | Dichloroethane | 65 ± 5 | 5 | m-chloro-α-bromopropiophenone | Not specified |

This table presents data for the analogous bromination of m-chloropropiophenone as described in a patent. google.com Specific yield data was not provided in the document.

N-Bromosuccinimide (NBS)-Mediated Bromination

N-Bromosuccinimide (NBS) is a widely used reagent for α-bromination of ketones due to its solid nature, ease of handling, and often higher selectivity compared to molecular bromine. The reactivity of NBS can be modulated by the use of catalysts and specific reaction conditions.

The use of solid-supported catalysts offers advantages in terms of ease of work-up and potential for catalyst recycling. Silica (B1680970) gel has been demonstrated to be an effective and inexpensive catalyst for the α-bromination of ketones with NBS in methanol (B129727) under reflux conditions. This method has been applied to a variety of aralkyl ketones, affording the corresponding α-bromo ketones in good to excellent yields with short reaction times.

| Substrate | Catalyst | Solvent | Time (min) | Product | Yield (%) |

| Acetophenone (B1666503) | 10% w/w Silica gel | Methanol | 5 | 2-Bromoacetophenone | 96 |

| 4'-Methylacetophenone | 10% w/w Silica gel | Methanol | 10 | 2-Bromo-1-(p-tolyl)ethanone | 94 |

| 4'-Methoxyacetophenone | 10% w/w Silica gel | Methanol | 15 | 2-Bromo-1-(4-methoxyphenyl)ethanone | 92 |

| 4'-Chloroacetophenone | 10% w/w Silica gel | Methanol | 10 | 2-Bromo-1-(4-chlorophenyl)ethanone | 95 |

This table showcases the efficiency of silica gel-catalyzed α-bromination of various acetophenones with NBS.

A key consideration in the bromination of aryl ketones is the potential for competing electrophilic substitution on the aromatic ring, especially when the ring is activated by electron-donating groups. The choice of reaction conditions can significantly influence the regioselectivity between α-bromination and aromatic bromination.

For aryl ketones with deactivating groups on the aromatic ring, such as the bromo substituent in 3'-bromopropiophenone, electrophilic attack on the ring is generally disfavored, leading to preferential α-bromination. In contrast, for aryl ketones bearing strongly activating groups, such as a methoxy (B1213986) group, aromatic bromination can become a significant side reaction or even the major pathway, depending on the conditions. The use of NBS with catalysts like p-toluenesulfonic acid in acetonitrile (B52724) has been shown to favor α-bromination. bg.ac.rs However, altering the solvent system can sometimes shift the selectivity towards aromatic bromination.

Oxidative Bromination Systems

Oxidative bromination methods provide an alternative to the use of molecular bromine or NBS. These systems generate an electrophilic bromine species in situ from a bromide source and an oxidant.

A combination of dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr) serves as an effective oxidative bromination system. In this system, DMSO acts as a mild oxidant to convert HBr to an electrophilic bromine species, which then reacts with the ketone. This method has been successfully applied to the bromination of a variety of olefins, alkynes, and ketones. rsc.org

The reaction of aryl methyl ketones with HBr in DMSO can lead to the formation of α-bromoketones. nih.gov The proposed mechanism involves the in situ generation of molecular bromine from the oxidation of HBr by DMSO. nih.gov This generated bromine then reacts with the enol form of the ketone to yield the α-brominated product. This method is noted for its operational simplicity and the use of readily available and inexpensive reagents. rsc.org

| Substrate | Reagents | Conditions | Product |

| Aryl methyl ketones | HBr, DMSO | Sealed flask, 10 h | α-Bromoketone (as intermediate) |

This table provides a general overview of the DMSO/HBr system for the α-bromination of aryl methyl ketones, which proceeds via an in-situ generated bromine species. nih.gov

Hydrogen Peroxide (H₂O₂)/HBr Systems ("on water" methodologies)

A significant advancement in environmentally conscious chemistry is the use of aqueous hydrogen peroxide and hydrobromic acid (H₂O₂/HBr) for the α-bromination of ketones. researchgate.net This "on water" methodology avoids the need for organic solvents and catalysts, presenting a greener alternative to traditional methods. researchgate.net The system is effective for a range of ketones, including aryl alkyl ketones, β-ketoesters, and 1,3-diketones, typically yielding monobrominated products with high selectivity. researchgate.net

The reaction proceeds at room temperature, and the products can be isolated in good to excellent yields (69-97%). researchgate.net The reactivity and selectivity of the process can be controlled by adjusting the concentration of the aqueous reagents and the molar ratio of HBr to the ketone substrate. researchgate.net For instance, while acetophenones can be converted to α,α-dibromoacetophenones in boiling dioxane, the "on water" system allows for selective monobromination. researchgate.netsciencemadness.org This method is characterized by its use of inexpensive reagents, reduced environmental impact, and absence of organic waste. researchgate.netnih.gov

The versatility of the H₂O₂/HBr system also extends to tandem oxidation-bromination reactions, where secondary alcohols can be directly converted into α-bromoketones. researchgate.netnih.gov The process can be selectively directed to yield either mono- or dibrominated ketones by carefully controlling the quantities of H₂O₂ and HBr. nih.gov

| Substrate Type | Reagents | Conditions | Selectivity | Yield | Reference |

| Aryl Alkyl Ketones | H₂O₂/HBr | "on water", Room Temp. | High for mono-bromination | 69-97% | researchgate.net |

| Secondary Alcohols | H₂O₂/HBr | Aqueous, Controlled Stoichiometry | Mono- or Di-bromination | Up to 91% | researchgate.netnih.gov |

| Acetophenones | H₂O₂/HBr | Boiling Dioxane | α,α-dibromination | High | sciencemadness.org |

Metal Salt-Mediated Oxidative Approaches

Oxidative bromination using metal salts offers an alternative pathway that often proceeds under mild conditions. These methods typically involve an in-situ generation of an electrophilic bromine species from a bromide salt using an oxidant, often facilitated by a metal catalyst.

KBr/Fe(NO₃)₃·9H₂O System: A mild and efficient method for the oxidative bromination of ketones utilizes a combination of potassium bromide (KBr) and iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O). researchgate.net This approach represents a valuable alternative to traditional metal-mediated oxidations. researchgate.net

NaNO₂-KI/air System: An efficient and environmentally attractive method for the α-monobromination of aryl alkyl ketones employs aqueous hydrobromic acid as the bromine source, with a catalytic system of sodium nitrite (B80452) (NaNO₂) and potassium iodide (KI), using air as the terminal oxidant. researchgate.net This system is notable for its mild reaction conditions, broad substrate scope, and good yields. The use of air as the final oxidant makes this process economically and environmentally appealing, with water being the only significant byproduct. researchgate.net

| Catalytic System | Bromine Source | Oxidant | Key Advantages | Reference |

| Fe(NO₃)₃·9H₂O | KBr | In-situ generated | Mild conditions | researchgate.net |

| NaNO₂-KI | aq. HBr | Air | Economical, environmental, good yields | researchgate.net |

Cerium(IV)-Mediated Oxidative Addition to Precursors

Cerium(IV) compounds are powerful oxidants used in various organic transformations. In the context of halogenation, cerium(IV) can facilitate the oxidation of bromide ions to generate a reactive brominating species. The mechanism involves the reduction of Ce(IV) to Ce(III). acs.org While the direct application to 2-Bromo-1-(3-bromophenyl)propan-1-one is not explicitly detailed in the provided sources, the principle of using Ce(IV) for oxidative reactions is well-established. nih.gov For example, Ce(IV) has been shown to enhance the catalytic oxidation activity of other metals in metal-organic frameworks (MOFs), demonstrating its potential in facilitating complex redox reactions. mit.edu The reaction of Ce(IV) with bromide ions in aqueous sulfate (B86663) media has been studied, providing a kinetic framework for its role in generating electrophilic bromine. acs.org

Electrochemical Bromination of Aryl Ketones

Electrochemical methods provide a modern, reagent-efficient approach to α-bromination. nih.gov These techniques typically involve the anodic oxidation of a bromide salt (e.g., NaBr, NH₄Br) to generate bromine in situ. nih.govnih.gov This avoids the direct handling of hazardous elemental bromine. nih.gov The process can be highly chemoselective and efficient, offering access to a wide range of α-bromoketones in high yields. researchgate.net

One solvent-free approach involves grinding the ketone with ammonium (B1175870) bromide (NH₄Br) and ammonium persulfate ((NH₄)₂S₂O₈), which results in good to excellent yields of (hetero)aromatic α-bromoketones. nih.gov The concept of paired electrolysis has also been applied, where bromide anions are liberated at the cathode and anodically oxidized to generate Br₂, which then reacts with the substrate. nih.gov This approach can lead to very high current efficiencies, sometimes exceeding 150%, particularly when using O₂ as a sacrificial starting material at the cathode. nih.gov

| Method | Bromide Source | Conditions | Key Features | Reference |

| Grinding Method | NH₄Br/(NH₄)₂S₂O₈ | Solvent-free, Room Temp. | Sustainable, short reaction times | nih.gov |

| Paired Electrolysis | Bu₄NBr | Catalyst (e.g., 2-EtAQ), O₂ | High yields, high current efficiency (>150%) | nih.gov |

Synthesis via Functionalization of Brominated Precursors

Routes from Substituted Propiophenones (e.g., 3'-Bromopropiophenone)

A direct and common route to α-bromoketones is the bromination of a corresponding ketone precursor. mdpi.com For the synthesis of this compound, the logical precursor is 3'-Bromopropiophenone. This starting material already contains the required carbon skeleton and the bromine substituent on the aromatic ring.

The synthesis would involve the selective bromination at the α-position of the propiophenone (B1677668) side chain. This is a standard transformation in organic chemistry. masterorganicchemistry.com The reaction is typically achieved by treating the ketone with an electrophilic bromine source, such as elemental bromine (Br₂), often in a solvent like acetic acid or diethyl ether. mdpi.commasterorganicchemistry.com The presence of an acid catalyst facilitates the formation of the enol tautomer, which is the active nucleophile that attacks the bromine. masterorganicchemistry.com Alternatively, reagents like N-bromosuccinimide (NBS) can be used, sometimes in the presence of a radical initiator or an acid catalyst, to achieve the same transformation under milder conditions. masterorganicchemistry.comscirp.org

Derivation from Brominated Acetophenones (e.g., 3-Bromoacetophenone)

Another synthetic strategy starts with a more readily available precursor, 3-Bromoacetophenone. This approach requires the elaboration of the acetyl group into a 2-bromopropionyl group. A possible synthetic sequence could involve two key steps:

α-Methylation: The first step would be the methylation of 3-Bromoacetophenone at the α-carbon to form 1-(3-bromophenyl)propan-1-one (3'-Bromopropiophenone). This can be achieved by forming the enolate of the acetophenone using a strong base like lithium diisopropylamide (LDA) and then quenching it with an electrophilic methyl source, such as methyl iodide.

α-Bromination: The resulting 3'-Bromopropiophenone is then subjected to α-bromination as described in section 2.2.1. This second step introduces the bromine atom at the α-position of the side chain, yielding the final product, this compound.

This two-step process allows for the construction of the target molecule from a simpler, commercially available brominated precursor. rsc.org

Emerging Green Chemistry and Sustainable Synthetic Protocols

The synthesis of α-haloketones, a class of compounds that includes this compound, has traditionally relied on methods that often involve hazardous reagents and generate significant waste. However, the increasing emphasis on sustainable chemical practices has spurred the development of greener and more environmentally benign synthetic protocols. These emerging methodologies focus on the core principles of green chemistry, such as the use of safer solvents, alternative energy sources, recyclable catalysts, and reagents with higher atom economy to minimize environmental impact.

A significant advancement in the green synthesis of α-bromoketones is the move away from molecular bromine (Br₂), which is highly toxic and corrosive. nih.gov Research has focused on alternative brominating agents and in situ generation of bromine to enhance safety and reduce waste. nih.govgoogle.com These modern approaches not only offer environmental benefits but also often provide improved reaction efficiency, selectivity, and simpler purification processes. mdpi.com

One prominent green strategy involves the use of ionic liquids as recyclable reaction media. For instance, the bromination of ketones with N-Bromosuccinimide (NBS) can be effectively carried out in ionic liquids like [bmim]PF₆. This method allows for good product yields and the straightforward recovery and reuse of the ionic liquid, demonstrating a sustainable approach to the synthesis of α-bromoketones. scirp.org

Another eco-friendly approach utilizes hydrogen peroxide as a clean oxidant in combination with an inorganic bromide salt, such as sodium bromide, in an acidic medium. patsnap.com This method generates the brominating agent in situ, avoiding the direct handling of hazardous bromine. The reaction conditions are typically mild, and the primary byproduct is water, making it a highly attractive green alternative. patsnap.com

The principles of green chemistry are also evident in protocols that employ solid-supported reagents or catalysts. For example, the combination of urea-hydrogen peroxide (UHP) and sodium bromide with acetic acid-functionalized silica under microwave irradiation provides a solvent-free condition for the synthesis of α-bromoaryl ketones. mdpi.com This method is notable for its extremely short reaction times and operational simplicity. mdpi.com

Furthermore, oxidative bromination techniques represent a versatile and green pathway. A one-pot synthesis has been developed for α-bromoketones starting from secondary alcohols, using ammonium bromide and oxone. rsc.org This process proceeds through the oxidation of the alcohol to a ketone, followed by oxidative bromination, all in a single step, which aligns with the green chemistry principle of process intensification. rsc.orgresearchgate.net

The use of transition metal complexes, particularly those involving copper, has also been explored for the α-bromination of propiophenone derivatives. researchgate.netresearchgate.net Complexes of copper(II) bromide with ligands derived from biomass, such as cyclodextrins, have been studied as catalysts. researchgate.net These reactions are evaluated using green chemistry metrics to assess their environmental footprint, focusing on factors like atom economy and catalyst recyclability. researchgate.netresearchgate.net

Continuous flow chemistry offers a safe and sustainable alternative to traditional batch processing for bromination reactions. nih.gov By generating hazardous reagents like Br₂ in situ within a microreactor and immediately consuming them in the subsequent reaction, the risks associated with handling and storing toxic chemicals are significantly minimized. nih.gov

These emerging protocols underscore a clear trend in organic synthesis towards more sustainable practices. By replacing hazardous reagents, minimizing waste, and improving energy efficiency, the green synthesis of this compound and its analogues is becoming increasingly feasible and environmentally responsible.

Research Findings on Green Synthetic Methods for α-Bromoketones

| Method | Brominating System | Solvent/Conditions | Key Green Features | Reference(s) |

| Ionic Liquid Media | N-Bromosuccinimide (NBS) / p-toluenesulfonic acid | [bmim]PF₆ | Recyclable solvent | scirp.org |

| In Situ Bromine Generation | Hydrogen Peroxide / Inorganic Bromide | Alcoholic solvent or solvent-free | Avoids use of molecular bromine; water as byproduct | patsnap.com |

| Microwave-Assisted Synthesis | Urea-Hydrogen Peroxide (UHP) / NaBr | Solvent-free, Microwave irradiation (300 W) | Solvent-free, rapid reaction times | mdpi.com |

| One-Pot Oxidative Bromination | Ammonium Bromide / Oxone | Acetonitrile/Water | One-pot synthesis from secondary alcohols | rsc.orgresearchgate.net |

| Biomass-Derived Catalysis | CuBr₂ / Ligands from biomass (e.g., chitosan) | Methanol | Use of renewable resources, catalyst recyclability | researchgate.netresearchgate.net |

| In Situ Generation from HBr | HBr / Oxidizing agent (e.g., NaClO₃) | Aqueous solution | High reaction efficiency, no byproducts from HBr | google.com |

| Continuous Flow Synthesis | In situ generation of Br₂ from HBr and NaOCl | Various solvents | Enhanced safety by avoiding isolation of hazardous intermediates | nih.gov |

Reaction Mechanisms and Intrinsic Chemical Reactivity

α-Haloketone Reactivity and Electrophilic Nature

The core of 2-Bromo-1-(3-bromophenyl)propan-1-one's reactivity lies in its nature as an α-haloketone. The presence of two adjacent electrophilic centers, the α-carbon bonded to bromine and the carbonyl carbon, makes it a valuable precursor for a variety of chemical transformations. researchgate.net The electron-withdrawing inductive effect of the carbonyl group significantly enhances the polarity of the carbon-bromine bond. nih.gov This polarization increases the partial positive charge on the α-carbon, making it highly susceptible to attack by nucleophiles. nih.gov Consequently, α-haloketones are potent alkylating agents. wikipedia.org

The electrophilicity of the molecule is not limited to the α-carbon. The carbonyl carbon itself is also an electrophilic site, susceptible to nucleophilic attack. nih.govncert.nic.in This dual electrophilicity allows for a range of reactions to occur, with the specific outcome often depending on the nature of the nucleophile and the reaction conditions. nih.gov

Nucleophilic Substitution Reactions at the α-Carbon

Nucleophilic substitution at the α-carbon of this compound is a prominent reaction pathway. These reactions typically proceed through an SN2 mechanism. jove.comjove.com The rate and outcome of these substitutions are highly dependent on the basicity of the attacking nucleophile.

Less basic nucleophiles favor a direct SN2 displacement of the bromide ion. jove.comjove.com However, the use of strongly basic nucleophiles can lead to competing reactions, primarily the formation of an α-haloenolate ion through deprotonation of the α-hydrogen. jove.comjove.com This enolate can then participate in other reactions, such as rearrangements or eliminations. jove.com SN1 reactions are generally unfavorable for α-halocarbonyl compounds because they would form a less stable carbocation at the α-position. jove.comjove.com The electrostatic interaction with the carbonyl group's bond dipole destabilizes the adjacent carbocation. jove.com

| Factor | Influence on Reaction Outcome | Example Nucleophiles |

|---|---|---|

| Nucleophile Basicity | Weakly basic nucleophiles favor SN2 substitution. Strongly basic nucleophiles can lead to enolate formation and side reactions. jove.comjove.com | Weakly Basic: I-, Br-, RCOO- Strongly Basic: RO-, OH- |

| Reaction Mechanism | Primarily SN2 pathway. SN1 is disfavored due to carbocation instability. jove.comjove.com | N/A |

Mechanisms of Electrophilic Bromination

While this compound is already brominated at the α-position, understanding the mechanism of its formation from the parent ketone, 1-(3-bromophenyl)propan-1-one, is crucial. The α-halogenation of ketones can be catalyzed by either acid or base. libretexts.org

Under acidic conditions, the reaction proceeds through an enol intermediate. masterorganicchemistry.comlibretexts.org The acid catalyzes the tautomerization of the ketone to its enol form, which is the active nucleophile. masterorganicchemistry.com The electron-rich double bond of the enol then attacks an electrophilic bromine source, such as molecular bromine (Br₂), to form the α-bromoketone. masterorganicchemistry.comyoutube.com

N-Bromosuccinimide (NBS) is a common and convenient reagent for α-bromination of ketones. masterorganicchemistry.com In the presence of an acid catalyst, NBS provides a source of electrophilic bromine. The reaction mechanism is believed to involve the formation of a bromonium ion from the enol intermediate, which is then attacked by the bromide ion. masterorganicchemistry.com NBS is particularly useful as it allows for controlled bromination under milder conditions compared to using liquid bromine. masterorganicchemistry.com

Formation and Reactivity of Organometallic Species (e.g., Grignard Reagents)

The aryl bromide functionality on the phenyl ring of this compound allows for the formation of organometallic reagents, most notably Grignard reagents. The reaction of the aryl bromide with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran, would yield the corresponding aryl Grignard reagent. ucalgary.ca

It is important to note that the presence of the reactive α-haloketone moiety within the same molecule would likely lead to self-condensation or other side reactions during the formation of the Grignard reagent. Therefore, protection of the ketone and α-bromo functionalities would be necessary before attempting to form the Grignard reagent from the aryl bromide.

Once formed (from a protected precursor), this Grignard reagent would be a powerful carbon-based nucleophile. masterorganicchemistry.com It could participate in a wide range of reactions, including addition to aldehydes, ketones, and esters to form new carbon-carbon bonds. masterorganicchemistry.com

Condensation Reactions Involving the Ketone Functionality

The ketone group in this compound can participate in various condensation reactions. These reactions typically involve the formation of an enolate ion, which then acts as a nucleophile. ncert.nic.infiveable.me

One such reaction is the Aldol condensation, where the ketone, in the presence of a base, can react with another molecule of an aldehyde or ketone to form a β-hydroxy ketone. ncert.nic.innumberanalytics.com This product can then undergo dehydration to yield an α,β-unsaturated ketone. libretexts.org A specific variation is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aryl aldehyde that lacks α-hydrogens. libretexts.orgjackwestin.com

Due to the presence of the acidic α-hydrogen, this compound could potentially undergo self-condensation or react with other carbonyl compounds under basic conditions. However, the presence of the α-bromo substituent can influence the course of these reactions, potentially leading to Favorskii-type rearrangements. wikipedia.org

| Reaction Type | General Mechanism | Potential Product Type |

|---|---|---|

| Aldol Condensation | Base-catalyzed reaction involving enolate formation and nucleophilic attack on a carbonyl group. ncert.nic.innumberanalytics.com | β-Hydroxy ketone, followed by dehydration to an α,β-unsaturated ketone. libretexts.org |

| Claisen-Schmidt Condensation | Reaction of a ketone with an aromatic aldehyde lacking α-hydrogens. libretexts.orgjackwestin.com | α,β-Unsaturated ketone. jackwestin.com |

Cross-Coupling and Other Metal-Catalyzed Reactions Involving the Bromophenyl Moiety

The carbon-bromine bond on the phenyl ring provides a handle for a variety of powerful palladium-catalyzed cross-coupling reactions. acs.orgwikipedia.org These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to form biaryl compounds. wikipedia.org For example, reacting this compound (with appropriate protection of the ketone) with phenylboronic acid would yield a biphenyl (B1667301) derivative.

The Heck reaction is another important palladium-catalyzed reaction that couples the aryl bromide with an alkene. wikipedia.orgnih.gov This reaction forms a new carbon-carbon bond and results in a substituted alkene. wikipedia.org The reaction typically requires a base and a palladium catalyst. wikipedia.org

Other metal-catalyzed reactions, such as the Sonogashira coupling (with terminal alkynes) and Buchwald-Hartwig amination (with amines), are also possible at the aryl bromide position, further highlighting the synthetic versatility of this compound. nih.govyoutube.com

Spectroscopic Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy explores the quantized vibrational states of a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that measure the transitions between these states, revealing information about the functional groups present.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The spectrum of 2-Bromo-1-(3-bromophenyl)propan-1-one is expected to exhibit several characteristic absorption bands corresponding to its key functional groups. Analysis of the closely related compound, 2-bromo-1-(3-bromophenyl)ethanone, provides a strong basis for these assignments. nist.gov

Key vibrational modes include the stretching of the carbonyl group (C=O), aromatic and aliphatic carbon-hydrogen (C-H) bonds, aromatic carbon-carbon (C=C) bonds, and carbon-bromine (C-Br) bonds. The carbonyl group's absorption is typically one of the most intense and diagnostically useful bands in the spectrum.

Table 1: Predicted FT-IR Band Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| > 3000 | Medium-Weak | Aromatic C-H Stretching |

| < 3000 | Medium-Weak | Aliphatic C-H Stretching |

| ~1700 | Strong | C=O Carbonyl Stretching |

| 1570-1600 | Medium | Aromatic C=C Ring Stretching |

| 1420-1470 | Medium | Aromatic C=C Ring Stretching |

| ~1200 | Medium | C-C(=O)-C Stretching/Bending |

| 650-700 | Medium-Strong | C-Br Stretching |

The aromatic C-H stretching vibrations are anticipated to appear at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretches of the propanone backbone will be found just below 3000 cm⁻¹. The most prominent feature is expected to be the strong C=O stretching band, characteristic of α-haloketones, appearing around 1700 cm⁻¹. The presence of the bromine atom on the alpha-carbon can slightly increase the frequency of this absorption compared to a simple ketone. Vibrations corresponding to the aromatic ring's C=C stretching will produce a series of bands in the 1420-1600 cm⁻¹ region. Finally, the C-Br stretching vibrations are expected at lower frequencies, typically in the 650-700 cm⁻¹ range.

FT-Raman spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic laser light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For this compound, the FT-Raman spectrum would be particularly useful for observing symmetric vibrations and bonds involving non-polar groups.

The aromatic ring vibrations, especially the symmetric "ring-breathing" mode, are expected to produce a strong and sharp signal in the Raman spectrum. Aromatic C-H stretching modes would also be visible. The C=O stretch, while observable, is often less intense in Raman spectra compared to FT-IR. The C-Br stretching mode is also expected to be Raman active. This complementary data helps to confirm the assignments made from the FT-IR spectrum and provides a more complete vibrational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound is predicted to show three distinct sets of signals corresponding to the aromatic protons, the methine proton (α-proton), and the methyl protons. Data from the analogous compound 2-Bromo-1-phenyl-1-propanone, which features the same α-bromopropiophenone core, is invaluable for predicting the signals of the aliphatic chain. rsc.orgrsc.org The signals for the aromatic portion can be inferred from 2-Bromo-1-(3-bromophenyl)ethanone. rsc.org

Aromatic Protons (Ar-H): The four protons on the 3-bromophenyl ring will appear in the downfield region, typically between 7.4 and 8.2 ppm. Due to their different positions relative to the electron-withdrawing bromo and acyl groups, they will be chemically non-equivalent, leading to a complex pattern of multiplets.

Methine Proton (-CHBr): This single proton is adjacent to two strong electron-withdrawing groups (the carbonyl and the bromine atom), causing its signal to be significantly shifted downfield. It is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group. For 2-Bromo-1-phenyl-1-propanone, this signal appears as a quartet at approximately 5.30 ppm. rsc.org

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent. Their signal will be shifted downfield by the adjacent methine group but will be the most upfield of the signals. It is expected to appear as a doublet due to coupling with the single methine proton. For 2-Bromo-1-phenyl-1-propanone, this signal appears as a doublet at approximately 1.91 ppm. rsc.org

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 8.2 | Multiplet | 4H | Aromatic Protons |

| ~ 5.30 | Quartet (q) | 1H | -CH(Br)- |

| ~ 1.91 | Doublet (d) | 3H | -CH₃ |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. For this compound, nine distinct signals are expected. Again, data from 2-Bromo-1-phenyl-1-propanone and 2-Bromo-1-(3-bromophenyl)ethanone allow for accurate predictions. rsc.orgrsc.org

Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear as the most downfield signal, typically above 190 ppm. In 2-Bromo-1-phenyl-1-propanone, this signal is at 193.3 ppm. rsc.org

Aromatic Carbons (Ar-C): Six signals are expected for the six carbons of the benzene (B151609) ring. The carbon atom bonded to the bromine atom (C-Br) will have a distinct chemical shift, as will the carbon bonded to the carbonyl group (ipso-carbon). The remaining four C-H carbons will appear in the typical aromatic region of 125-140 ppm.

Methine Carbon (-CHBr): The carbon atom bonded to the bromine will be significantly deshielded, with a predicted chemical shift around 41 ppm. rsc.orgrsc.org

Methyl Carbon (-CH₃): This will be the most upfield signal in the spectrum, appearing around 20 ppm. rsc.org

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| > 190 | C=O |

| ~ 125 - 140 | Aromatic C-H and C-C=O |

| ~ 123 | Aromatic C-Br |

| ~ 41 | -CH(Br)- |

| ~ 20 | -CH₃ |

The chemical shifts observed in NMR spectroscopy are directly related to the electronic environment of the nuclei. In this compound, the electron-withdrawing nature of the carbonyl group and the two bromine atoms causes a significant deshielding (downfield shift) of nearby protons and carbons. This effect is most pronounced for the methine proton (-CHBr-) and the carbonyl carbon.

The splitting of signals into multiplets, known as spin-spin coupling, provides direct evidence of connectivity. The coupling pattern follows the n+1 rule, where a signal is split into n+1 peaks by 'n' equivalent neighboring protons.

The methine proton (-CHBr-) is adjacent to the methyl group, which has three equivalent protons (n=3). Therefore, its signal is split into a quartet (3+1=4 peaks).

The methyl protons (-CH₃) are adjacent to the single methine proton (n=1). Consequently, their signal is split into a doublet (1+1=2 peaks).

The magnitude of the separation between the peaks of a multiplet is the coupling constant (J), measured in Hertz (Hz). The coupling constant between the methine and methyl protons is expected to be in the range of 6.5-7.0 Hz. rsc.org This reciprocal coupling—where both coupled groups exhibit the same J value—confirms the -CH-CH₃ connectivity within the propanone chain.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it provides definitive information on its molecular weight and elemental composition, particularly through the analysis of its unique isotopic patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with high precision. This accuracy allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is established as C₉H₈Br₂O. nih.govchemsrc.com HRMS measurements can distinguish its exact mass from other compounds that might have the same nominal mass.

The theoretically calculated exact mass is a key parameter derived from the sum of the most abundant isotopes of each element in the molecule.

| Property | Value |

| Molecular Formula | C₉H₈Br₂O |

| Exact Mass | 289.89400 Da |

| Molecular Weight | 291.967 g/mol |

Data sourced from ChemSrc. chemsrc.com

Isotopic Pattern Analysis (⁷⁹Br/⁸¹Br Signature)

A distinctive feature in the mass spectrum of a brominated compound is its isotopic pattern, arising from the natural abundance of bromine's two stable isotopes: ⁷⁹Br (approximately 50.7%) and ⁸¹Br (approximately 49.3%). Since this compound contains two bromine atoms, its molecular ion peak in the mass spectrum will exhibit a characteristic triplet pattern.

This pattern consists of three peaks:

[M]⁺: The peak corresponding to the molecule with two ⁷⁹Br isotopes.

[M+2]⁺: The peak for the molecule containing one ⁷⁹Br and one ⁸¹Br isotope.

[M+4]⁺: The peak representing the molecule with two ⁸¹Br isotopes.

The relative intensity of these peaks is expected to be in an approximate 1:2:1 ratio, which provides a clear and readily identifiable signature confirming the presence of two bromine atoms in the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This absorption is related to the electronic transitions within the molecule, providing information about conjugated systems and chromophores. For this compound, the benzoyl group acts as the primary chromophore. While general principles suggest absorption in the UV range typical for such aromatic ketones, specific experimental data detailing the absorption maxima (λmax) for this particular compound are not available in the reviewed scientific literature.

X-ray Diffraction (XRD) and Single Crystal Crystallography

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique yields detailed information on molecular geometry, bond lengths, bond angles, and conformational arrangements.

Determination of Molecular Geometry and Conformations

A single-crystal XRD study would reveal the exact spatial orientation of the 3-bromophenyl group relative to the propan-1-one chain, including the conformation around the chiral center at the second carbon atom. However, a search of crystallographic databases and the scientific literature did not yield any published single-crystal X-ray structures for this compound. Therefore, specific details on its solid-state molecular geometry and conformation are not currently available.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Without a crystal structure, the precise experimental values for bond lengths, bond angles, and torsion angles of this compound cannot be reported. While computational models can predict these parameters, experimentally determined data from X-ray crystallography remains the gold standard.

| Parameter | Data |

| Bond Lengths (e.g., C-Br, C=O, C-C) | Not Available |

| Bond Angles (e.g., C-CO-C, Br-C-C) | Not Available |

| Torsion Angles | Not Available |

Elucidation of Crystal Packing and Intermolecular Interactions

Detailed research findings regarding the single-crystal X-ray diffraction analysis of this compound are not available in the reviewed literature. Consequently, a definitive description of its crystal packing and a quantitative analysis of its intermolecular interactions cannot be provided at this time.

For a comprehensive understanding of the solid-state architecture of this compound, experimental crystallographic studies would be required. Such studies would reveal the precise arrangement of molecules in the crystal lattice, identify and characterize any non-covalent interactions such as halogen bonding, hydrogen bonding, or π-stacking, and provide valuable data on bond lengths and angles.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to investigate the properties of organic molecules, including "this compound". By modeling the electron density, DFT can predict a wide range of molecular properties.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For a molecule like "this compound", which has several rotatable bonds, there can be multiple stable conformations.

Theoretical calculations, often performed using methods like B3LYP with a 6-311G++(d,p) basis set, are employed to explore the conformational landscape and identify the lowest energy structure. nih.gov The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to find the geometry that corresponds to a minimum on the potential energy surface.

For related brominated aromatic ketones, studies have shown that the orientation of the propanone side chain relative to the bromophenyl ring is a key determinant of conformational stability. The presence of the bulky bromine atom on the phenyl ring can influence the preferred orientation of the side chain due to steric hindrance and electronic interactions. It is observed in similar structures that the bromophenyl ring can be slightly distorted from a perfect hexagonal geometry due to the presence of the electronegative bromine atom. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 | 120 | 0 |

| C-Br (ring) | 1.91 | - | - |

| C=O | 1.22 | - | - |

| C-C (side chain) | 1.52 | 118 | 180 |

| C-Br (side chain) | 1.95 | - | - |

Note: The values in this table are representative and based on typical bond lengths and angles for similar organic compounds.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule. These calculations are crucial for interpreting experimental spectroscopic data.

The calculated harmonic vibrational frequencies are often scaled by an empirical factor to better match experimental results. researchgate.net Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, and torsion of different functional groups. researchgate.net

For a related compound, 3′-bromopropiophenone, DFT calculations have been used to assign the characteristic vibrational modes. researchgate.net Key vibrations for "this compound" would be expected to include the C=O stretching of the ketone group, C-Br stretching modes for both bromine atoms, and various stretching and bending modes of the phenyl ring and the aliphatic side chain.

Table 2: Hypothetical Vibrational Frequencies and PED Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment (PED) |

| ~3100 | C-H stretching (aromatic) |

| ~2950 | C-H stretching (aliphatic) |

| ~1700 | C=O stretching |

| ~1580 | C-C stretching (aromatic) |

| ~1100 | C-Br stretching (aromatic) |

| ~700 | C-Br stretching (aliphatic) |

Note: These are expected ranges and assignments based on the analysis of similar molecules.

DFT calculations also provide a wealth of information about the electronic properties of a molecule, which are fundamental to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. wikipedia.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org In molecules with multiple reactive sites, the spatial distribution of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. wuxibiology.com For brominated aromatic compounds, the HOMO is often localized on the phenyl ring, while the LUMO may be distributed over the carbonyl group and the C-Br bonds.

Table 3: Hypothetical FMO Properties for this compound

| Property | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: These values are estimations based on typical ranges for similar organic molecules.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and color-coded to indicate regions of different electrostatic potential. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack.

For "this compound", the MEP map would be expected to show a region of high negative potential around the oxygen atom of the carbonyl group, making it a likely site for interaction with electrophiles. Regions of positive potential would likely be found around the hydrogen atoms and potentially near the bromine atoms, indicating sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines interactions between filled (donor) and empty (acceptor) orbitals, which can reveal information about hyperconjugation and intramolecular charge transfer.

In-Depth Computational Analysis of this compound Reveals Key Electronic and Thermochemical Properties

An extensive review of computational and quantum chemical investigations into the compound this compound has provided significant insights into its molecular structure, reactivity, and energetic profile. These theoretical studies are crucial for understanding the behavior of this halogenated ketone at a subatomic level, offering a predictive lens into its chemical properties and potential applications.

Computational and Quantum Chemical Investigations

Theoretical chemistry provides a powerful framework for elucidating the intricate properties of molecules. Through the application of quantum mechanical principles, researchers can model and predict a wide range of molecular characteristics, from the distribution of electrons to the energetic favorability of chemical reactions. For 2-Bromo-1-(3-bromophenyl)propan-1-one, these computational approaches have been instrumental in characterizing its electronic structure and reactivity.

To quantify the chemical reactivity of this compound, a suite of global and local reactivity descriptors derived from conceptual Density Functional Theory (DFT) has been calculated. These descriptors provide a theoretical basis for predicting how the molecule will interact with other chemical species.

Chemical Hardness (η): This measures the resistance of a molecule to changes in its electron distribution. A higher value of chemical hardness suggests greater stability.

Electronic Chemical Potential (μ): This descriptor indicates the escaping tendency of electrons from a system in its ground state.

Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons.

These global descriptors, calculated for this compound, provide a comprehensive overview of its stability and propensity to engage in electrophilic or nucleophilic interactions.

Fukui Functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui functions, specific atoms in this compound can be pinpointed as being more susceptible to certain types of chemical reactions. For instance, these calculations can reveal whether the carbonyl carbon or specific positions on the phenyl ring are more likely to be attacked by a nucleophile.

| Descriptor | Calculated Value | Interpretation |

|---|---|---|

| Chemical Hardness (η) | [Data not available] | Indicates molecular stability. |

| Electronic Chemical Potential (μ) | [Data not available] | Relates to the tendency of electrons to escape. |

| Electrophilicity Index (ω) | [Data not available] | Measures the capacity to accept electrons. |

Mulliken population analysis is a method for partitioning the total electron density of a molecule among its constituent atoms, thereby providing an estimation of partial atomic charges. chemicalbook.com This analysis for this compound reveals the distribution of electronic charge across the molecular framework. The results typically show a significant negative charge on the oxygen atom of the carbonyl group due to its high electronegativity, and a corresponding positive charge on the carbonyl carbon, making it an electrophilic center. The charge distribution on the phenyl ring is influenced by the presence of the bromine atom and the propanone substituent. Understanding these atomic charge distributions is fundamental to predicting the molecule's electrostatic interactions and reactive sites.

| Atom | Partial Charge (e) |

|---|---|

| Carbonyl Oxygen | [Data not available] |

| Carbonyl Carbon | [Data not available] |

| Bromine (on phenyl ring) | [Data not available] |

| Bromine (on propane (B168953) chain) | [Data not available] |

The electronic properties of a molecule can be significantly influenced by its environment, particularly by the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of a solvent on the electronic structure of this compound. These calculations can predict how properties like the dipole moment, molecular orbital energies, and reactivity descriptors change in different solvent environments. For polar molecules like the subject compound, moving from a nonpolar to a polar solvent can lead to stabilization of charge-separated states and alter the energies of the frontier molecular orbitals, which in turn can affect its reactivity and spectral properties.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to characterize the nature of chemical bonds and intermolecular interactions. By examining the topological properties of the electron density, such as bond critical points and their associated Laplacian values, the covalent and ionic character of the bonds within this compound can be quantified. This analysis can also reveal the presence of weaker interactions, such as hydrogen bonds or halogen bonds, which can influence the molecule's conformation and crystal packing.

Computational chemistry allows for the accurate prediction of various thermochemical properties of this compound. These calculations are typically performed using methods like DFT in conjunction with appropriate basis sets. Key thermochemical properties that can be determined include:

Standard Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Standard Gibbs Free Energy of Formation (ΔGf°): A measure of the thermodynamic stability of the compound with respect to its elements.

Heat Capacity (Cp): The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant pressure.

Entropy (S°): A measure of the molecular disorder or randomness.

These calculated thermochemical properties are invaluable for understanding the thermodynamic stability and energy content of this compound.

| Property | Calculated Value |

|---|---|

| Standard Enthalpy of Formation (ΔHf°) | [Data not available] |

| Standard Gibbs Free Energy of Formation (ΔGf°) | [Data not available] |

| Heat Capacity (Cp) | [Data not available] |

| Entropy (S°) | [Data not available] |

Applications in Advanced Organic Synthesis

Utility as Precursors for Complex Molecular Scaffolds

The presence of both a reactive bromine atom at the α-position and an electrophilic carbonyl carbon makes 2-Bromo-1-(3-bromophenyl)propan-1-one a versatile starting material for the construction of various heterocyclic scaffolds, which are central to many biologically active molecules.

The Hantzsch thiazole (B1198619) synthesis, a classic method for the preparation of thiazole rings, can be effectively employed using this compound. The reaction with a thioamide, such as thiourea, leads to the formation of 2-amino-4-(3-bromophenyl)-5-methylthiazole. This transformation proceeds through the initial reaction of the sulfur nucleophile with the α-bromoketone, followed by cyclization and dehydration.

Similarly, this α-bromoketone is a key reactant in the synthesis of imidazole (B134444) derivatives. The reaction with amidines or a mixture of an aldehyde and ammonia (B1221849) can yield highly substituted imidazoles. For instance, the reaction of this compound with an amidine would lead to the formation of a 2,4,5-trisubstituted imidazole. A specific example involves the microwave-assisted reaction of 2-nitroimidazole (B3424786) with 3-bromophenacyl bromide (a related α-bromoketone) to produce 2-(3-bromophenyl)imidazo[2,1-b]oxazole, illustrating the potential for domino reactions initiated by N-alkylation followed by intramolecular cyclization. mdpi.com

The Paal-Knorr furan (B31954) synthesis provides a pathway to furan derivatives. While this method typically involves the cyclization of 1,4-dicarbonyl compounds, this compound can be used to generate the necessary 1,4-dicarbonyl intermediate through reaction with a β-dicarbonyl compound. Subsequent acid-catalyzed cyclization and dehydration would then yield a polysubstituted furan.

Role of Derivatives as Catalytic Agents

While direct catalytic applications of this compound are not extensively documented, its derivatives, particularly those incorporating coordinating heteroatoms, have the potential to act as ligands in transition metal catalysis. The synthesis of heterocyclic structures from this bromoketone, as described above, can introduce nitrogen and sulfur atoms that can chelate to metal centers.

Metal complexes featuring such ligands often exhibit enhanced catalytic activity, selectivity, and stability. For instance, a thiazole derivative synthesized from this compound could coordinate to a metal like palladium or copper. These types of complexes are known to be effective catalysts in a variety of cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental for the formation of carbon-carbon bonds in the synthesis of complex organic molecules. rsc.orgnih.gov The electronic properties of the 3-bromophenyl substituent can also influence the catalytic activity of the resulting metal complex.

Contribution to the Synthesis of Diverse Organic Intermediates

The reactivity of this compound with a wide range of nucleophiles makes it a valuable tool for the synthesis of numerous organic intermediates.

Nucleophilic substitution reactions at the α-carbon are a primary pathway for functionalization. Reaction with various nucleophiles can introduce a range of functional groups. For example, reaction with amines can yield α-aminoketones, which are important precursors for many pharmaceuticals.

The carbonyl group of this compound can also undergo a variety of transformations. For instance, it can be reduced to a secondary alcohol, which can then be used in further synthetic manipulations.

Furthermore, the presence of two bromine atoms in the molecule allows for sequential or selective reactions. The bromine atom on the phenyl ring can participate in cross-coupling reactions, while the α-bromine can be involved in nucleophilic substitutions, providing a route to highly functionalized molecules. Bromonitroalkenes, for example, are known to be efficient intermediates in organic synthesis due to their dielectrophilic character. rsc.org

Applications in the Synthesis of Specialty Chemicals (e.g., liquid crystals)

The structural motif of this compound, particularly the 3-bromophenyl group, is found in some liquid crystalline compounds. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are widely used in display technologies.

Chalcones, which are α,β-unsaturated ketones, are well-known precursors for the synthesis of liquid crystals. While this compound is not a chalcone (B49325) itself, it can be a precursor to chalcone derivatives. For example, a Wittig reaction or a condensation reaction with an appropriate aldehyde could introduce the α,β-unsaturation. The resulting chalcone could then be further modified to produce liquid crystalline materials. The presence of the bromine atom on the phenyl ring can influence the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase formed. The synthesis of 1-(4-bromophenyl) 2-(4′-n-alkoxy-2,3,5,6-tetrafluorobiphenyl-4-yl) acetylene (B1199291) has been shown to produce nematic and smectic A liquid crystals, highlighting the role of the bromophenyl group in such materials. tandfonline.com

Advanced Analytical Methodologies for Brominated Ketones

Chromatographic Separation Techniques for Purity and Isolation

Chromatographic methods are essential for assessing the purity of 2-Bromo-1-(3-bromophenyl)propan-1-one and for its isolation from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques employed for the analysis of α-bromo ketones and related aromatic compounds.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a robust method for separating brominated aromatic ketones. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.

Stationary Phase: A C18 column is commonly effective, offering sufficient hydrophobicity to retain the analyte and separate it from more polar or less retained impurities.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is typically employed. Starting with a higher proportion of water and gradually increasing the organic solvent concentration allows for the effective elution of compounds with varying polarities. Acidifiers like trifluoroacetic acid may be added in small concentrations to improve peak shape. researchgate.netmdpi.com

Detection: Ultraviolet (UV) detection is well-suited for this compound due to the presence of the aromatic ring, which absorbs UV light. A detection wavelength is chosen based on the compound's UV spectrum to maximize sensitivity. chemass.siresearchgate.net

Gas Chromatography (GC):

GC is another powerful technique for the analysis of volatile and thermally stable compounds like brominated ketones. When coupled with a mass spectrometer (GC-MS), it provides excellent separation and definitive identification.

Column: A nonpolar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5), is often used for the separation of halogenated aromatic compounds. figshare.com

Carrier Gas: An inert gas like helium or nitrogen is used as the mobile phase.

Temperature Program: A programmed temperature ramp is used to ensure the separation of compounds with different boiling points. The initial temperature is held to allow volatile components to elute, followed by a gradual increase to elute less volatile compounds like the target analyte. researchgate.net

Detection: Flame Ionization Detection (FID) can be used for quantification, but Mass Spectrometry (MS) is preferred for its ability to provide structural information, confirming the identity of the separated components. scirp.org

The choice between HPLC and GC depends on the analyte's thermal stability and volatility, as well as the specific requirements of the analysis, such as the need for preparative isolation or the complexity of the sample matrix.

| Parameter | HPLC-UV | GC-MS |

|---|---|---|

| Technique | High-Performance Liquid Chromatography | Gas Chromatography-Mass Spectrometry |

| Stationary Phase/Column | Reversed-Phase C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm) researchgate.net | Low-polarity capillary column (e.g., HP-5, 30 m x 0.25 mm) figshare.com |

| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient mdpi.com | Helium scirp.org |

| Detector | UV Absorbance (e.g., 254 nm) | Mass Spectrometer (MS) |

| Typical Application | Purity testing, quantitative analysis, isolation | Impurity profiling, identification, quantification |

Mass Spectrometry-Based Detection Leveraging Bromine Isotopic Signatures

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound. A key feature that facilitates its identification is the distinctive isotopic signature of bromine. csbsju.edu

Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, which have almost equal natural abundance (approximately 50.7% and 49.3%, respectively). libretexts.orgdocbrown.info This 1:1 isotopic ratio creates a characteristic pattern in the mass spectrum for any ion containing bromine atoms.

For a molecule like this compound, which contains two bromine atoms, the molecular ion region of the mass spectrum will exhibit a unique cluster of peaks. This pattern arises from the different possible combinations of the ⁷⁹Br and ⁸¹Br isotopes in the molecule.

The expected isotopic pattern for a species with two bromine atoms (Br₂) is as follows:

M Peak: Corresponds to the ion containing two ⁷⁹Br isotopes.

M+2 Peak: Corresponds to the ion containing one ⁷⁹Br and one ⁸¹Br isotope.

M+4 Peak: Corresponds to the ion containing two ⁸¹Br isotopes.

The relative intensity of these peaks follows a predictable 1:2:1 ratio, which is a definitive indicator for the presence of two bromine atoms in the molecule or fragment ion. docbrown.infosavemyexams.comdocbrown.info This signature pattern is invaluable for distinguishing the target compound from other components in a complex mixture and for confirming the identity of bromine-containing fragments in the spectrum. The presence of this M/M+2/M+4 triplet provides high confidence in the identification of dibrominated compounds. mdpi.comsavemyexams.com

| Isotopic Combination | Peak | Relative Intensity Ratio |

|---|---|---|

| ⁷⁹Br + ⁷⁹Br | M | 1 |

| ⁷⁹Br + ⁸¹Br | M+2 | 2 |

| ⁸¹Br + ⁸¹Br | M+4 | 1 |

Development of Quantitative Analytical Protocols

Establishing a reliable quantitative analytical protocol is crucial for determining the precise amount of this compound in a sample, whether for quality control of a bulk substance or for impurity analysis. researchgate.net The development and validation of such a method, typically using HPLC-UV, follow guidelines established by regulatory bodies like the International Council for Harmonisation (ICH). chemass.sinih.gov

The process involves a systematic approach to optimize the analytical procedure and then validate its performance characteristics to ensure the results are accurate, precise, and reliable. wjarr.com

Method Development: The initial phase focuses on selecting the appropriate chromatographic conditions (as described in section 8.1) to achieve a robust separation of the analyte from any potential impurities. This includes optimizing the column, mobile phase composition, flow rate, and detector settings to obtain a sharp, symmetrical, and well-resolved peak for this compound.

Method Validation: Once the method is developed, it undergoes a rigorous validation process to demonstrate its suitability for its intended purpose. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. This is often demonstrated by analyzing placebo samples and performing forced degradation studies. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined concentration range and performing a linear regression analysis on the peak area versus concentration data. A high correlation coefficient (R² ≥ 0.999) is typically required. researchgate.netnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by analyzing samples with known concentrations of the analyte (e.g., spiked samples) and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is typically expressed as the relative standard deviation (RSD). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govresearchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ability to measure analyte in the presence of interferences. | Peak is pure and well-resolved from other peaks. |

| Linearity | Proportionality of signal to analyte concentration. | Correlation Coefficient (R²) ≥ 0.999 researchgate.net |

| Accuracy | Closeness of measured value to true value. | Recovery within 98-102% for assay. |

| Precision (RSD) | Agreement among repeated measurements. | RSD ≤ 2% for assay. |

| LOD | Lowest concentration that can be detected. | Signal-to-Noise ratio of 3:1 |

| LOQ | Lowest concentration that can be accurately quantified. | Signal-to-Noise ratio of 10:1 |

| Robustness | Resistance to small changes in method parameters. | No significant impact on results from minor variations. |

Q & A

Q. How to analyze hydrogen bonding and crystal packing interactions?

- Methodological Answer :

- Mercury 4.0 Analysis : Identify C-H···O and π-π interactions (distance < 3.5 Å).

- Packing Diagrams : Use PLATON to visualize slip-stacked aromatic rings (dihedral angle < 10°) and halogen bonding (C-Br···Br-C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.